CID 71382394
CAS No.:
Cat. No.: VC19425893
Molecular Formula: C15H24As
Molecular Weight: 279.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24As |
|---|---|
| Molecular Weight | 279.27 g/mol |
| Standard InChI | InChI=1S/C15H24As/c1-13(2)16-12-8-4-5-10-15-11-7-6-9-14(15)3/h6-7,9,11,13H,4-5,8,10,12H2,1-3H3 |
| Standard InChI Key | JLFUVURNFYHYFV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CCCCC[As]C(C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Connectivity
CID 71382814 has the systematic IUPAC name 4-[2-(8-hydroxy-1-oxo-3,6-disulfonaphthalen-2-ylidene)hydrazinyl]-3-sulfobenzoic acid, reflecting its naphthalene and benzoic acid core subunits . The molecule integrates:
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Three sulfonic acid groups () at positions 3, 6 (naphthalene ring), and 3' (benzoic acid ring).
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A hydrazinylidene bridge () linking the naphthalene and benzoic acid moieties.
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A carboxylic acid group () at position 4' on the benzoic acid ring.
The structural complexity arises from conjugated π-systems and hydrogen-bonding donors/acceptors, contributing to its high topological polar surface area.
Spectral and Computational Data
Key computed properties include:
| Property | Value |
|---|---|
| Molecular Weight | 548.5 g/mol |
| Hydrogen Bond Donors | 6 |
| Hydrogen Bond Acceptors | 15 |
| Rotatable Bonds | 6 |
| Exact Mass | 547.95015196 g/mol |
| Topological Polar Surface | 287 Ų |
These metrics, derived from PubChem’s computational algorithms, highlight the compound’s potential for intermolecular interactions, particularly in aqueous systems .
Synthesis and Reactivity
Reactivity Profiles
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Acid-Base Behavior: The three sulfonic acid groups () and carboxylic acid () confer strong acidity, making the compound highly water-soluble in its deprotonated form.
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Electrophilic Substitution: The electron-deficient naphthalene ring may undergo nitration or halogenation at positions ortho/para to sulfonic acid groups.
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Redox Sensitivity: The hydrazinylidene bridge is susceptible to reduction, potentially yielding primary amines under catalytic hydrogenation .
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: Predicted to exceed at pH > 5 due to ionization of sulfonic and carboxylic acid groups.
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Lipophilicity: The of 0.4 indicates moderate partitioning into lipid membranes, though this is offset by its high polarity .
Thermal and Photolytic Stability
No experimental stability data are available, but analogous sulfonated aromatics decompose above , releasing sulfur oxides. Photolytic degradation via C–S bond cleavage is plausible under UV exposure.
Recent Research and Knowledge Gaps
Emerging Studies
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Computational Modeling: Molecular docking simulations could explore interactions with biological targets like ion channels or kinases.
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Synthetic Optimization: Developing milder sulfonation methods to improve yield and purity.
Unaddressed Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.
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Ecotoxicity: No data on bioaccumulation or effects on aquatic organisms.
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